2-Isopropoxy-4-methoxybenzonitrile

Catalog No.
S1914077
CAS No.
548472-47-5
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropoxy-4-methoxybenzonitrile

CAS Number

548472-47-5

Product Name

2-Isopropoxy-4-methoxybenzonitrile

IUPAC Name

4-methoxy-2-propan-2-yloxybenzonitrile

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-8(2)14-11-6-10(13-3)5-4-9(11)7-12/h4-6,8H,1-3H3

InChI Key

OFPIIINJIJFELA-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)OC)C#N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C#N

2-Isopropoxy-4-methoxybenzonitrile is an organic compound characterized by its unique structure, which includes an isopropoxy group and a methoxy group attached to a benzonitrile backbone. Its molecular formula is C12H15NO2C_{12}H_{15}NO_2 and it has a molecular weight of approximately 203.25 g/mol. The compound features a benzene ring substituted at the 2-position with an isopropoxy group and at the 4-position with a methoxy group, along with a nitrile functional group. This structural arrangement contributes to its chemical reactivity and biological activity.

, including:

  • Nucleophilic Substitution Reactions: The nitrile group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Reduction Reactions: The nitrile can be reduced to amines or aldehydes under specific conditions.
  • Electrophilic Aromatic Substitution: The presence of the methoxy and isopropoxy groups can direct electrophiles to specific positions on the aromatic ring, facilitating further functionalization.

Synthesis of 2-Isopropoxy-4-methoxybenzonitrile can be achieved through several methods:

  • One-Pot Synthesis: A method involving the reaction of 4-methoxybenzaldehyde with isopropanol and a nitrating agent under controlled conditions. This approach allows for the simultaneous formation of multiple functional groups .
  • Oxidation-Reaction Pathways: Utilizing oxidizing agents to convert suitable precursors into the desired nitrile compound.
  • Reflux Methods: Heating mixtures containing starting materials in solvents like dichloromethane or ethanol under reflux conditions to promote reaction completion.

2-Isopropoxy-4-methoxybenzonitrile has potential applications in various fields:

  • Pharmaceuticals: As a precursor in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Potential use in developing agrochemicals for pest control.
  • Material Science: In the formulation of polymers or resins due to its chemical stability.

Several compounds share structural similarities with 2-Isopropoxy-4-methoxybenzonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-MethoxybenzonitrileContains only one methoxy groupSimpler structure, lacks isopropoxy
2-Hydroxy-4-methoxybenzonitrileHydroxy group instead of isopropoxyExhibits different reactivity due to hydroxyl presence
Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochlorideBenzimidazole derivativeShows distinct biological activity related to benzimidazole class

These compounds highlight the uniqueness of 2-Isopropoxy-4-methoxybenzonitrile, particularly its combination of functional groups that may influence both its chemical reactivity and biological properties.

XLogP3

2.4

Wikipedia

2-Isopropoxy-4-methoxybenzonitrile

Dates

Modify: 2023-07-22

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